Ivermectin-d2: A Technical Guide for Researchers
Ivermectin-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside graphical representations of analytical workflows.
Core Concepts: Introduction to Ivermectin-d2
Ivermectin-d2 is a stable isotope-labeled form of Ivermectin, where two hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows for its use as an ideal internal standard in mass spectrometry-based quantitative assays.[2] By adding a known amount of Ivermectin-d2 to a sample, it co-elutes with the analyte of interest (Ivermectin) and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[3]
Chemical Structure and Properties
Ivermectin-d2 is a derivative of Avermectin B1, a macrocyclic lactone.[4] Its complex structure is characterized by a 16-membered lactone ring and a disaccharide substituent.
Chemical Structure:
The IUPAC name for Ivermectin-d2 is (1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.[1]
Data Presentation: Physicochemical Properties of Ivermectin-d2
| Property | Value | Source(s) |
| Molecular Formula | C48H72D2O14 | [4][5][6] |
| Molecular Weight | 877.1 g/mol | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | 158-160°C | [] |
| Purity | >95% (HPLC), ≥99% deuterated forms (d1-d2) | [6][8] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5][6] |
| Storage Temperature | -20°C | [8] |
Experimental Protocols
The primary application of Ivermectin-d2 is as an internal standard for the accurate quantification of Ivermectin in biological matrices. Below is a detailed experimental protocol for the analysis of Ivermectin in human plasma and whole blood using LC-MS/MS.
Quantification of Ivermectin in Human Plasma and Whole Blood by LC-MS/MS
This protocol is adapted from a validated high-throughput method.[9][10][11]
3.1.1. Materials and Reagents
-
Ivermectin analytical standard
-
Ivermectin-d2 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Blank human plasma and whole blood
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Dissolve Ivermectin and Ivermectin-d2 in methanol to prepare individual stock solutions of 1 mg/mL.[9]
-
Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These will be used to spike blank plasma/whole blood for calibration standards and quality control samples.[9]
-
Internal Standard Working Solution (80 ng/mL): Prepare a working solution of Ivermectin-d2 at a concentration of 80 ng/mL in a mixture of acetonitrile and water (90:10, v/v).[9][10]
3.1.3. Sample Preparation
-
Aliquot 100 µL of plasma or whole blood samples, calibration standards, or quality control samples into a 96-well plate.[9][10]
-
Add 450 µL of the Ivermectin-d2 internal standard working solution (80 ng/mL in 90:10 acetonitrile:water) to each well.[9][10]
-
Mix the plate on a shaker for 10 minutes at 1000 rpm.[10]
-
Centrifuge the plate at 1100 x g for 5 minutes to precipitate proteins.[10]
-
The resulting supernatant is ready for injection into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
-
LC System: Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm).[9]
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[9][11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[]
3.1.5. Data Analysis
Quantification is performed by constructing a calibration curve based on the peak area ratio of Ivermectin to Ivermectin-d2 versus the concentration of the calibration standards. The concentration of Ivermectin in the unknown samples is then determined from this curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of Ivermectin-d2.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical flow of a pharmacokinetic study.
References
- 1. Ivermectin-d2 | C48H74O14 | CID 168310448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin | 70288-86-7 [chemicalbook.com]
- 5. Ivermectin-d2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 8. Ivermectin-d2 | CAS | LGC Standards [lgcstandards.com]
- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 11. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
